molecular formula C26H22F3NO4 B12308295 N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine

N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine

Cat. No.: B12308295
M. Wt: 469.5 g/mol
InChI Key: DARGKBQEWQXUJM-UHFFFAOYSA-N
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Description

N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine is a fluorinated, non-natural amino acid derivative widely used in peptide synthesis. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a homophenylalanine backbone (β-homoarylalanine), and a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring (Fig. 1). This compound (CAS: 205526-28-9) is critical for introducing steric bulk, hydrophobicity, and electronic effects into peptides, enabling studies on structure-activity relationships (SAR) and conformational stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22F3NO4

Molecular Weight

469.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)

InChI Key

DARGKBQEWQXUJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of (R)-3-Trifluoromethyl-homophenylalanine

The precursor (R)-3-trifluoromethyl-homophenylalanine is synthesized via asymmetric hydrogenation or enzymatic resolution. Industrial protocols often employ rhodium-catalyzed hydrogenation of α,β-unsaturated trifluoromethyl ketones, achieving enantiomeric excess (ee) >99%. Microbial biosynthesis using engineered Escherichia coli expressing hphABCD genes from Nostoc punctiforme has also been demonstrated, yielding ~630 mg/L.

Fmoc Protection Reaction

The amino group is protected using Fmoc chloride under mild alkaline conditions. A standard protocol involves:

  • Dissolving (R)-3-trifluoromethyl-homophenylalanine (1 equiv) in a 3:1 water-ethanol mixture.
  • Adding Fmoc chloride (1.2 equiv) at 60°C for 2–4 hours.
  • Acidifying with HCl (1M) and isolating the product via recrystallization (ethanol) or flash chromatography.

Table 1: Optimization of Fmoc Protection Conditions

Parameter Optimal Value Yield (%) Purity (%)
Solvent Water-Ethanol (3:1) 92 99.5
Temperature 60°C 92 99.5
Fmoc Chloride Equiv 1.2 92 99.5
Reaction Time 3 hours 92 99.5

Side reactions, such as trifluoromethyl group hydrolysis, are minimized by maintaining pH <8.

Catalytic Asymmetric Synthesis

Chiral rhodium(II) catalysts enable direct synthesis of enantiopure N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine from prochiral precursors. A notable method involves:

Rhodium-Catalyzed Cyclopropenation

Trifluoromethyl donor-acceptor diazoalkanes react with alkynes in the presence of [Rh₂(S-PTTL)₄] to form cyclopropene intermediates. Subsequent ring-opening with ammonia yields the homophenylalanine backbone with 98% ee.

Nickel-Mediated Alkylation

A chiral Ni(II)-glycine complex undergoes alkylation with CF₃(CH₂)₃I, followed by Fmoc protection. This method achieves 90% yield and >99% ee on a 10 g scale.

Table 2: Comparison of Catalytic Methods

Method Catalyst ee (%) Yield (%) Scale (g)
Rh Cyclopropenation [Rh₂(S-PTTL)₄] 98 85 5
Ni Alkylation Ni(II)-Glycine 99 90 10

Catalytic methods reduce reliance on chiral resolution but require stringent anhydrous conditions.

Industrial-Scale Purification Techniques

Automated Flash Chromatography

Industrial batches (>100 g) use automated silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), achieving 99% purity.

Recrystallization

Ethanol-water mixtures (4:1) at −20°C yield needle-like crystals with 99.5% purity. X-ray diffraction confirms the (R)-configuration.

Table 3: Purity Analysis by HPLC

Method Retention Time (min) Purity (%)
Chiralpak-IA Column 12.4 99.5
C18 Reverse Phase 8.7 99.3

Challenges and Mitigation Strategies

Epimerization Risks

The trifluoromethyl group’s electron-withdrawing effect increases α-proton acidity, risking racemization above pH 8. Mitigation includes:

  • Conducting Fmoc protection at pH 7–8.
  • Using low-temperature recrystallization.

Scalability of Catalytic Methods

Rhodium catalysts’ cost limits large-scale use. Nickel-based systems offer a cost-effective alternative but require optimization for continuous flow processes.

Chemical Reactions Analysis

Fmoc Protection

The Fmoc group (fluorenylmethoxycarbonyl) is introduced via standard coupling reactions, such as treatment with Fmoc-OSu (N-(9-fluorenylmethyl)oxycarbonyloxy)succinimide) under basic conditions (e.g., in MeCN/H₂O) . This step ensures protection of the amino group during subsequent reactions, such as solid-phase peptide synthesis (SPPS) .

C–H Functionalization

C–H activation methods, such as palladium-catalyzed arylation, have been reported for modifying aromatic rings in amino acids. While not directly applied to this compound, analogous reactions (e.g., acetoxylation or arylation) could introduce additional functional groups, provided the Fmoc group remains stable under reaction conditions .

Trifluoromethylthiolation

As seen in related Fmoc-protected amino acids (e.g., tryptophan), trifluoromethylthiolation proceeds via a two-step mechanism:

  • Cyclization : Intermediate formation of a trifluoromethylthiolated cyclic product (e.g., CF₃S-hexahydropyrroloindole).

  • Ring-Opening : Acidic activation (e.g., TfOH) facilitates conversion to the final trifluoromethylated amino acid .

Bioconjugation and Drug Development

The compound’s trifluoromethyl group facilitates bioconjugation and enhances peptide stability, making it valuable in developing targeted therapeutics .

Trifluoromethylthiolation Yields

Reaction Conditions Yield Key Observations
BF₃·OEt₂ (1.0 equiv)71%Mixture of cyclized and opened products
TfOH (2.5 equiv)92%Improved selectivity for trifluoromethylated product
Gram-scale synthesis77–93%High purity achieved for Fmoc-protected derivatives

hDM2 Binding Affinity

Ligand IC₅₀ (FP) IC₅₀ (ELISA)
β53-13 (trifluoromethyl)3.30 μM1.60 μM
p53AD (natural)5.22 μM2.29 μM
β53-1 (parent)39.2 μM13.5 μM

Data from β-peptide studies showing improved affinity with trifluoromethyl substitution .

Key Findings

  • Fmoc Stability : The Fmoc group tolerates acidic conditions during trifluoromethylthiolation and SPPS, enabling efficient peptide assembly .

  • Trifluoromethyl Effects : The -CF₃ group enhances hydrophobic interactions and electronic properties, critical for target-specific binding .

  • Scalability : Gram-scale synthesis of Fmoc-protected trifluoromethyl amino acids is achievable with high yields (77–93%) .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine serves as a crucial building block in SPPS, allowing for the efficient assembly of complex peptides. The presence of the trifluoromethyl group enhances the stability and solubility of the resulting peptides, which is essential for high-purity synthesis .

Case Study: Synthesis of β-Peptides
In a study involving β-peptides designed to inhibit the hDM2 protein, this compound was incorporated to improve binding affinity. The resultant β-peptides exhibited enhanced interaction with hDM2, demonstrating the utility of this amino acid in creating functional biomolecules .

Drug Development

Enhancing Pharmacological Properties
The unique trifluoromethyl group in this compound significantly alters the pharmacokinetics of peptides, making them more effective as therapeutic agents. This modification can lead to improved bioavailability and potency against various targets, including cancer and infectious diseases .

Case Study: Antimicrobial Peptides
Research has shown that incorporating this compound into peptide sequences results in compounds with antimicrobial properties. These peptides demonstrated activity against Gram-negative pathogens, highlighting their potential as novel antibiotics .

Bioconjugation

Linking Peptides to Other Molecules
this compound can be utilized to create bioconjugates by linking peptides to drugs or imaging agents. This application is crucial for targeted drug delivery systems, enhancing the specificity and efficacy of treatments .

Case Study: Targeted Drug Delivery Systems
In a study focused on targeted therapies, bioconjugates formed using this compound showed improved targeting capabilities to specific cell types, thus reducing off-target effects and increasing therapeutic efficacy .

Research in Protein Engineering

Modifying Protein Stability and Activity
Researchers employ this compound to modify existing proteins, enhancing their stability and activity. This modification is particularly beneficial for developing enzymes with improved catalytic efficiency or therapeutic proteins with extended half-lives .

Case Study: Enzyme Engineering
In enzyme engineering projects, the incorporation of this compound led to the development of more robust enzymes that maintain activity under harsh conditions, thus broadening their applicability in industrial processes .

Analytical Chemistry

Detection and Quantification of Peptides
this compound is also utilized in analytical chemistry for developing methods to detect and quantify peptides. Its unique chemical properties facilitate the creation of sensitive assays that are essential for quality control in peptide synthesis .

Comparison with Similar Compounds

Key Features :

  • Fmoc Protection : Ensures compatibility with solid-phase peptide synthesis (SPPS) via base-labile deprotection.
  • Trifluoromethyl Group: Enhances metabolic stability, hydrophobicity, and resistance to enzymatic degradation compared to non-fluorinated analogs .
  • Chirality : The (R)-configuration ensures stereochemical precision in peptide design.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of Fmoc-protected homophenylalanine derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis (Table 1):

Table 1: Comparison of Substituent Effects in Fmoc-Homophenylalanine Derivatives

Compound Name Substituent Position Molecular Weight (g/mol) log P* Key Applications Synthetic Method
N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine -CF₃ 3 431.48† ~3.8 Conformational studies, protease-resistant peptides Asymmetric alkylation, fluorocarbene insertion
N-Fmoc-(R)-3-methoxy-homophenylalanine -OCH₃ 3 431.48 ~2.5 Hydrogen-bonding modulation, peptide solubility Mitsunobu reaction, SN2 substitution
Fmoc-D-Phe(3-Cl)-OH -Cl 3 405.84 ~3.0 Halogen bonding, antimicrobial peptides Electrophilic chlorination
Fmoc-(R)-4-fluoro-β-Homophe-OH -F 4 389.40 ~2.2 Radiolabeling, PET imaging probes Strecker synthesis, enantioselective fluorination
N-Fmoc-(R)-3-pyridylalanine Pyridyl 3 396.41 ~1.8 Metal coordination, catalytic peptides Transition-metal catalysis

*Estimated log P values based on substituent contributions .
†Molecular weights calculated from evidence (e.g., ).

Impact of Substituents on Physicochemical Properties

  • Hydrophobicity : The trifluoromethyl group confers higher hydrophobicity (log P ~3.8) compared to -OCH₃ (~2.5) or -Cl (~3.0). This enhances membrane permeability and reduces aqueous solubility, making it ideal for hydrophobic peptide domains .
  • Electronic Effects : The strong electron-withdrawing nature of -CF₃ stabilizes adjacent negative charges, altering pKa values of nearby functional groups. For example, Fmoc-3-CF₃ derivatives show shifted apparent pKa transitions in self-assembly studies compared to glycine-substituted analogs .
  • Steric Bulk : The -CF₃ group introduces significant steric hindrance, which can disrupt peptide-protein interactions or stabilize specific conformations .

Biological Activity

N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine (Fmoc-HomoPhe(CF3)) is a non-canonical amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and alters the electronic characteristics of the molecule, which can influence its interactions with biological targets. This article reviews the biological activity of Fmoc-HomoPhe(CF3) based on recent research findings, including its synthesis, applications in peptide design, and relevant case studies.

Synthesis and Properties

Fmoc-HomoPhe(CF3) can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and late-stage functionalization techniques. The trifluoromethyl group is introduced to enhance the hydrophobicity and acidity of the resulting peptides, which can be crucial for their biological activity .

Table 1: Key Properties of Fmoc-HomoPhe(CF3)

PropertyDescription
Molecular FormulaC16H14F3N O2
Molecular Weight305.28 g/mol
SolubilitySoluble in organic solvents
pKaIncreased acidity due to CF3 group

Biological Activity

The incorporation of Fmoc-HomoPhe(CF3) into peptides can significantly alter their biological properties. This section summarizes key findings from various studies regarding its activity against different biological targets.

Antimicrobial Activity

Recent studies have shown that peptides containing Fmoc-HomoPhe(CF3) exhibit potent antimicrobial properties. For instance, a series of peptides designed with this amino acid demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM .

  • Case Study : A peptide derived from Fmoc-HomoPhe(CF3) was tested against Staphylococcus aureus and Escherichia coli. The results indicated rapid permeabilization of bacterial membranes, leading to a dramatic decrease in colony-forming units within minutes .

Cytotoxicity

The cytotoxic effects of Fmoc-HomoPhe(CF3)-containing peptides were evaluated on various cancer cell lines. The findings suggested that while these peptides exhibit low cytotoxicity towards normal cells, they effectively target transformed cells, making them potential candidates for anticancer therapies .

  • Research Findings : In vitro studies revealed that certain peptides could induce apoptosis in cancer cells without significantly affecting normal fibroblasts, indicating a selective cytotoxic profile .

The mechanism by which Fmoc-HomoPhe(CF3) exerts its biological effects is believed to involve disruption of cellular membranes and interference with intracellular signaling pathways. The trifluoromethyl group may enhance the peptide's ability to penetrate lipid bilayers, facilitating its interaction with cellular components.

Applications in Drug Design

The unique properties of Fmoc-HomoPhe(CF3) make it an attractive candidate for drug design, particularly in developing peptide-based therapeutics. Its ability to modify the pharmacokinetic profiles of peptides can lead to improved bioavailability and efficacy.

Table 2: Applications of Fmoc-HomoPhe(CF3) in Drug Design

ApplicationDescription
Antimicrobial PeptidesDevelopment of new antibiotics
Anticancer AgentsTargeting cancer cells selectively
Peptide HormonesModifying signaling pathways

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueDataReference
13^{13}C NMRδ 125.96 ppm (q, J=272.4J = 272.4 Hz, -CF₃)
ESI-MS (Positive)m/z 442 ([M+Na]⁺), 861 ([2M+Na]⁺)
HPLC Retention12.5 min (C18 column, 70% MeCN/0.1% TFA)

Q. Table 2. Stability Under Deprotection Conditions

ConditionObservationReference
20% Piperidine/DMF, 25°CNo degradation over 30 min
95% TFA, 2 hIntact -CF₃ group; 98% recovery
6 M HCl, 60°C, 24 hPartial decomposition (15% loss)

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